molecular formula C23H24BrO2P B597269 (Isopropyloxycarbonylmethyl)triphenylphonium bromide CAS No. 159377-42-1

(Isopropyloxycarbonylmethyl)triphenylphonium bromide

Cat. No.: B597269
CAS No.: 159377-42-1
M. Wt: 443.321
InChI Key: RQQXTVARTZOJTD-UHFFFAOYSA-M
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Preparation Methods

The synthesis of (Isopropyloxycarbonylmethyl)triphenylphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

(Isopropyloxycarbonylmethyl)triphenylphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation Reactions: It can undergo oxidation reactions to form corresponding oxides.

    Reduction Reactions: Reduction reactions can convert it into different reduced forms.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Isopropyloxycarbonylmethyl)triphenylphonium bromide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium salts and related compounds.

    Biology: It is employed in biochemical studies to investigate the role of phosphonium groups in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Isopropyloxycarbonylmethyl)triphenylphonium bromide involves its interaction with molecular targets through its phosphonium group. This interaction can influence various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

(Isopropyloxycarbonylmethyl)triphenylphonium bromide can be compared with other similar compounds, such as:

    (Methoxycarbonylmethyl)triphenylphonium bromide: This compound has a methoxy group instead of an isopropyloxy group.

    (Ethoxycarbonylmethyl)triphenylphonium bromide: This compound has an ethoxy group instead of an isopropyloxy group.

The uniqueness of this compound lies in its specific isopropyloxycarbonylmethyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

(2-oxo-2-propan-2-yloxyethyl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O2P.BrH/c1-19(2)25-23(24)18-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17,19H,18H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQXTVARTZOJTD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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